molecular formula C10H13NO2 B592483 Methyl 5-amino-2,4-dimethylbenzoate CAS No. 140112-97-6

Methyl 5-amino-2,4-dimethylbenzoate

Cat. No.: B592483
CAS No.: 140112-97-6
M. Wt: 179.219
InChI Key: UGIWJVRYBRJDGI-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,4-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and two methyl groups at the 2- and 4-positions. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2,4-dimethylbenzoate is widely used in scientific research due to its versatility. Some key applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-dimethylbenzoate
  • Methyl 2,4-dimethyl-5-aminobenzoate
  • Methyl 5-amino-2,4-dimethylbenzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester functional groups allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

methyl 5-amino-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIWJVRYBRJDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676447
Record name Methyl 5-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140112-97-6
Record name Methyl 5-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2,4-dimethylbenzoate
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